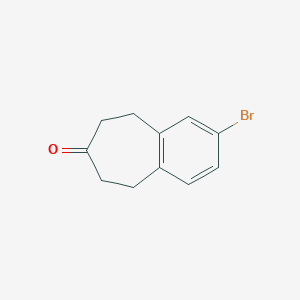

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one

Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-bromo-5,6,8,9-tetrahydro-7H-benzo[a]cyclohepten-7-one. This naming convention reflects the compound's structural features, specifically indicating the bromine substitution at position 2, the partial saturation of the seven-membered ring at positions 5, 6, 8, and 9, and the ketone functionality at position 7. The compound is registered under Chemical Abstracts Service number 1180671-71-9, which serves as its unique identifier in chemical databases.

Alternative designations for this compound include several synonymous names that reflect different nomenclature systems and structural perspectives. The compound may also be referred to as 3-Bromo-5,6,8,9-tetrahydrobenzoannulen-7-one, highlighting the benzoannulene core structure. Additional systematic names include 7H-Benzocyclohepten-7-one, 2-bromo-5,6,8,9-tetrahydro-, which emphasizes the cycloheptenone framework. The compound is also catalogued under various molecular database number designations, including MFCD11847583, which facilitates its identification across different chemical information systems.

The structural nomenclature reflects the compound's classification within the benzocycloheptene family, which encompasses a diverse range of bicyclic compounds characterized by fused benzene and cycloheptene rings. The specific positioning of the bromine substituent and the degree of saturation in the seven-membered ring distinguishes this compound from other members of the benzocycloheptene class, contributing to its unique chemical and physical properties.

Properties

IUPAC Name |

3-bromo-5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-4-1-8-2-5-11(13)6-3-9(8)7-10/h1,4,7H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBTZBPYYAFEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Parent Ketone

The primary and most documented preparation method involves the selective bromination of the parent compound 5,6,8,9-tetrahydro-benzocyclohepten-7-one (or its closely related analogs such as 6,7,8,9-tetrahydro-5H-benzoannulen-5-one). Key features include:

- Starting Material: 5,6,8,9-tetrahydro-benzocyclohepten-7-one or related benzoannulenone

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Non-polar solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3)

- Reaction Conditions: Reflux or room temperature stirring for several hours to ensure complete and selective bromination at the 2-position on the ring adjacent to the ketone group.

This approach is analogous to the preparation of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, where bromination occurs regioselectively at the alpha position to the ketone. The bromination mechanism typically proceeds via electrophilic substitution facilitated by the electron-withdrawing effect of the ketone.

Synthetic Route via Friedel-Crafts Acylation and Cyclization (Indirect Method)

A more elaborate synthetic route reported in related benzocycloheptenone derivatives involves:

- Step 1: Friedel-Crafts acylation of o-xylene with glutaric anhydride to yield γ-(benzoyl)-butyric acid

- Step 2: Clemmensen reduction (zinc amalgam) of the acid followed by cyclization using polyphosphoric acid to afford 2,3-dimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one

- Step 3: Subsequent bromination at the appropriate position to introduce the bromine substituent

- Step 4: Further functionalization via condensation with benzaldehyde derivatives and allyltrimethylsilane addition catalyzed by MCM-41(H) to obtain substituted benzocycloheptenones, which can be adapted for preparing 2-bromo derivatives.

This multi-step approach is useful for synthesizing substituted analogs and offers flexibility for structural modifications.

Comparative Data Table of Preparation Parameters

| Parameter | Bromination Method (Direct) | Friedel-Crafts Route (Indirect) |

|---|---|---|

| Starting Material | 5,6,8,9-tetrahydro-benzocyclohepten-7-one | o-xylene and glutaric anhydride |

| Brominating Agent | Br2 or NBS | Bromination step after cyclization |

| Solvent | CCl4, CHCl3 | Various solvents during steps (e.g., ethanol, DCM) |

| Reaction Conditions | Reflux or room temperature, several hours | Multiple steps: reflux, reduction, cyclization, etc. |

| Yield | Generally high for bromination step (>80%) | Moderate to good yields overall for multi-step synthesis |

| Selectivity | High regioselectivity at alpha-ketone position | Controlled by stepwise functionalization |

| Scalability | Suitable for small to medium scale | More complex, suitable for specialized synthesis |

Analytical and Research Findings

- Spectroscopic Confirmation: The brominated product is confirmed by IR (carbonyl stretch ~1660 cm^-1), NMR (characteristic aromatic and aliphatic proton shifts), and mass spectrometry (molecular ion peak at m/z 239).

- Reactivity: The bromine substituent serves as a versatile handle for further substitution reactions, including nucleophilic substitution, cross-coupling (Suzuki, Heck), and reduction or oxidation transformations.

- Safety: The compound exhibits moderate toxicity and irritant properties; appropriate handling and safety measures are necessary during synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: The oxidation of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted benzocyclohepten-7-ones.

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates targeting specific biological pathways.

Research indicates that this compound may interact with specific enzymes or receptors relevant to therapeutic applications. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, warranting further exploration into its mechanism of action and therapeutic efficacy .

Synthetic Chemistry

The compound is utilized in synthetic organic chemistry as a precursor for creating more complex molecules. Its reactivity profile allows chemists to explore various synthetic routes, leading to the development of novel compounds with desired properties .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the use of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one as a precursor in synthesizing new antimicrobial agents. The synthesized compounds demonstrated significant activity against various bacterial strains, highlighting the compound's potential in drug development.

Case Study 2: Anti-inflammatory Drug Development

Research focused on the interaction of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one with inflammatory pathways. The findings indicated that modifications of this compound could lead to new anti-inflammatory drugs with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism by which 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₁BrO

- Molecular Weight : 239.11 g/mol

- Functional Groups : Bromo (electron-withdrawing), ketone (polar, reactive site).

Structural and Functional Group Variations

The following compounds share the benzocycloheptenone core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

2-Nitro-5,6,8,9-tetrahydro-benzocyclohepten-7-one

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Substituent: Nitro (-NO₂) at position 2.

- Key Differences : The nitro group is a stronger electron-withdrawing group than bromine, enhancing electrophilic reactivity. This compound is reported as a synthetic intermediate, though its biological activity remains unexplored .

(R)-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

- Molecular Formula : C₉H₉BrN₂O₂

- Molecular Weight : 257.08 g/mol

- Substituents: Bromine at position 3, amino (-NH₂) at position 7, and heteroatoms (oxygen, nitrogen) in the ring.

- The oxa-aza modification reduces ring strain compared to the fully carbocyclic structure .

2-Methoxy-3-nitro-5,6,8,9-tetrahydro-benzocyclohepten-7-one

- Molecular Formula: C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Substituents: Methoxy (-OCH₃) at position 2 and nitro (-NO₂) at position 3.

- Key Differences : Methoxy groups are electron-donating, counterbalancing the electron-withdrawing nitro group. This dual substitution pattern is utilized in the synthesis of ALK inhibitors, highlighting its role in medicinal chemistry .

4b,5,6,9-Tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one

- Molecular Formula : C₁₇H₁₆N₂O

- Molecular Weight : 264.33 g/mol

- Key Differences : A larger dibenzoazepine scaffold with a fused pyrrole ring. This structural complexity enhances π-π stacking interactions, making it a candidate for bioactive molecule development .

Biological Activity

2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one is an organic compound with the molecular formula C₁₁H₁₁BrO and a molecular weight of approximately 239.11 g/mol. This compound features a bromine atom at the second position of its benzocycloheptene structure, which contributes to its unique biological activities. Research has indicated that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The structure of 2-bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one can be represented as follows:

Key Features:

- Molecular Weight: 239.11 g/mol

- CAS Number: 1180671-71-9

- Appearance: White solid

Antimicrobial Activity

Research has shown that compounds similar to 2-bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one exhibit notable antimicrobial properties. A study on related compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of coumarin have been reported to possess significant antimicrobial efficacy, which may extend to brominated bicyclic compounds like 2-bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one.

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dihydrochalcone Derivative | Moderate to Good | 100 - 400 µg/mL |

| Coumarin Derivative | Significant | IC50 = 52.39 ± 1.85 µM |

Anti-inflammatory Effects

The presence of the bromine atom in the structure may enhance the anti-inflammatory potential of this compound. Similar compounds have been shown to inhibit inflammatory pathways and reduce cytokine production in various in vitro models. The specific mechanism by which 2-bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one exerts its anti-inflammatory effects remains an area for further investigation.

Case Studies and Research Findings

-

In Vitro Studies : Several studies have focused on the biological activity of structurally related compounds. For example:

- A study examining the anti-inflammatory properties of brominated bicyclic compounds found that these compounds could significantly reduce inflammation markers in cell cultures.

- Another study indicated that similar structures showed promise in inhibiting bacterial growth in vitro.

- Structure-Activity Relationship (SAR) : The unique arrangement of atoms in 2-bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one influences its reactivity and biological activity. Research suggests that modifications at specific positions can enhance or diminish activity against various biological targets.

- Potential Applications : Given its promising biological activities, there is potential for developing therapeutic agents based on this compound for treating infections or inflammatory diseases.

Q & A

Q. What are the accepted IUPAC nomenclature and structural features of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one?

The compound is systematically named 2-bromo-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-one, reflecting a seven-membered bicyclic system with a ketone group at position 7 and a bromine substituent at position 2. Key structural identifiers include the fused benzene ring and the partially saturated cycloheptenone moiety. Alternative names, such as 5,6,8,9-tetrahydrobenzo[7]annulen-7-one derivatives, are also used in literature . Confirmation of structure requires spectroscopic (NMR, IR) and crystallographic methods (e.g., X-ray diffraction).

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one?

Synthesis typically involves multi-step organic reactions, including cyclization and halogenation. For example:

- Friedel-Crafts acylation : Formation of the benzocycloheptenone core via intramolecular cyclization of a brominated precursor.

- Halogenation : Electrophilic bromination at position 2 using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Reduction : Partial hydrogenation of unsaturated intermediates to achieve the tetrahydro configuration . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions and improve yield.

Q. How is the molecular structure of this compound validated using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), cycloheptenone protons (δ 2.0–3.0 ppm), and ketone carbonyl (no direct proton signal).

- ¹³C NMR : Carbonyl carbon at ~200 ppm, aromatic carbons at 110–140 ppm, and aliphatic carbons at 20–40 ppm.

Advanced Research Questions

Q. How can SHELX software address challenges in refining the crystal structure of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one, particularly in cases of twinning or disorder?

SHELXL is widely used for small-molecule refinement. Key strategies include:

- Twinning Correction : Using the TWIN/BASF commands to model twinned domains.

- Disorder Modeling : Splitting atomic positions and applying restraints to thermal parameters.

- High-Resolution Data : Leveraging synchrotron-derived data (≤1.0 Å) to resolve ambiguities. Validation tools (e.g., R-factor, electron density maps) ensure accuracy, though manual intervention is often required for complex cases .

Q. What approaches resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?

Discrepancies may arise from solvent effects, transition-state approximations, or unaccounted steric factors. Methodological solutions include:

- Solvent Modeling : Explicit solvent simulations (e.g., COSMO-RS) to refine free energy calculations.

- Hybrid QM/MM Methods : Combining quantum mechanics for reactive sites with molecular mechanics for bulk environments.

- Experimental Calibration : Adjusting computational parameters (e.g., basis sets, functionals) using benchmark reactions .

Q. How is the pharmacological potential of 2-Bromo-5,6,8,9-tetrahydro-benzocyclohepten-7-one evaluated in preclinical studies?

- In Vitro Assays : Testing against cancer cell lines (e.g., MTT assay) or inflammatory markers (e.g., COX-2 inhibition).

- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing Br with Cl) to assess impact on bioactivity.

- ADMET Profiling : Assessing solubility, metabolic stability, and toxicity using hepatocyte models or predictive software .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at position 2 is electrophilic due to electron withdrawal by the ketone. Reaction pathways include:

- SN2 Mechanism : Backside attack by nucleophiles (e.g., amines, thiols), favored in polar aprotic solvents.

- Elimination-Competition : Base-induced dehydrohalogenation, minimized by using mild bases (e.g., K₂CO₃) and low temperatures. Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H, ¹⁸O) help distinguish mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.